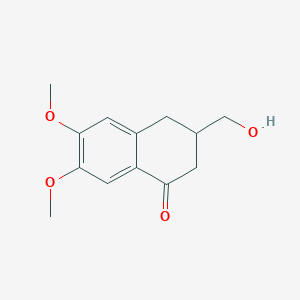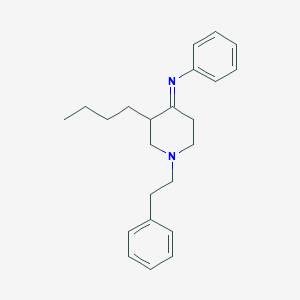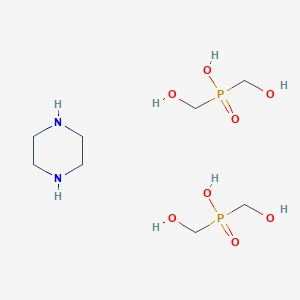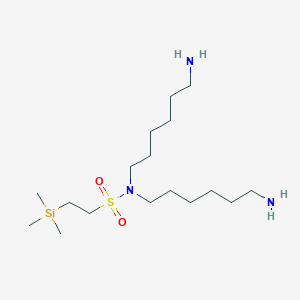![molecular formula C12H12O3 B12531680 (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol CAS No. 141945-93-9](/img/structure/B12531680.png)
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is a chemical compound known for its unique bicyclic structure. This compound features a phenyl group attached to a dioxabicycloheptene ring system, which includes a methanol functional group. The compound’s structure imparts distinct chemical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol can be achieved through the Paternò–Büchi reaction. This photochemical reaction involves the interaction of chiral phenylglyoxylate esters with furan derivatives . The reaction typically requires specific conditions, such as the presence of light and a suitable solvent, to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols.
科学研究应用
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic compounds and materials
作用机制
The mechanism of action of (6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biochemical pathways. The phenyl group can participate in π-π interactions, while the methanol group can form hydrogen bonds, contributing to its overall activity .
相似化合物的比较
Similar Compounds
2,4-Dioxabicyclo[3.2.0]hept-6-en-3-one: Another bicyclic compound with a similar core structure but different functional groups.
6,6-Diphenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl}methanol: A compound with additional phenyl groups, leading to different chemical properties.
Uniqueness
(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol is unique due to its specific arrangement of functional groups and its ability to undergo diverse chemical reactions. Its structure provides a versatile platform for various scientific applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
141945-93-9 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
(6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol |
InChI |
InChI=1S/C12H12O3/c13-8-12-10(6-7-14-12)11(15-12)9-4-2-1-3-5-9/h1-7,10-11,13H,8H2 |
InChI 键 |
QKMQZRABEINXMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3C=COC3(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)

![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)


![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)



![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
